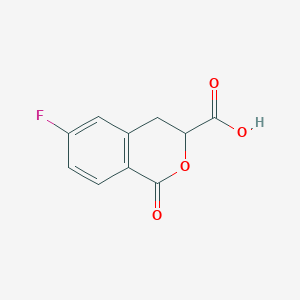

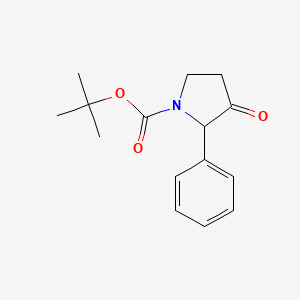

![molecular formula C23H19FN2O4S B2499902 N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide CAS No. 941987-63-9](/img/structure/B2499902.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential biological activities. In the context of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide, similar compounds have been synthesized using various methods. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides involved the structure-activity relationship (SAR) and biochemical characterization, indicating the importance of the sulfonamide group in inhibiting kynurenine 3-hydroxylase . Another approach to synthesizing sulfonamide derivatives is the electrochemical synthesis, which offers a mild and regioselective protocol, as demonstrated in the synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives . This method avoids the use of toxic reagents and provides high yields.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex and is often characterized using various spectroscopic techniques. For example, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, and single-crystal X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis . Similarly, the crystal structure of 4-(tert-butyl)-N-(pyridin-3-ylmethyl) benzenesulfonamide was determined, revealing extensive π-π interactions and intermolecular hydrogen bonding, which are crucial for the stability and reactivity of the molecule .

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The electrochemical synthesis paper describes the anodic oxidation of 2-aminodiphenylamine, which produces a Michael acceptor that reacts with sulfinic acids to yield sulfonamide derivatives. This indicates that the sulfonamide group can act as a reactive site for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provided insights into the molecular geometry, vibrational frequencies, atomic charges, and frontier molecular orbitals, which are essential for understanding the reactivity and interaction of the molecule with biological targets . The cytotoxicity assessment of new 4-benzyl-1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment also highlights the importance of the sulfonamide group in biological activity .

Scientific Research Applications

Materials Science Applications

Benzoxazole derivatives, similar in structure to the compound , have been studied for their application in materials science, particularly in the development of plastic scintillators. These materials are crucial for radiation detection and measurement. Salimgareeva and Kolesov (2005) discuss the scintillation properties of plastic scintillators based on polymethyl methacrylate with various luminescent dyes, highlighting the potential of benzoxazole derivatives as luminescent activators or wavelength shifters in these systems (Salimgareeva & Kolesov, 2005).

Pharmaceutical Research

In pharmaceutical research, compounds with similar chemical frameworks are explored for their therapeutic potentials. For instance, benzoxazole derivatives have been investigated for their anticancer properties. Mazur et al. (2012) discuss mafosfamide, a cyclophosphamide analog with a benzoxazole-like structure, highlighting its efficacy and tolerability in patients with neoplastic meningitis due to leukemia, lymphoma, and solid tumors (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Environmental Science

Benzoxazole derivatives are also significant in environmental science, particularly in the study of synthetic phenolic antioxidants (SPAs). Liu and Mabury (2020) review the environmental occurrence, human exposure, and toxicity of SPAs, noting the detection of benzoxazole derivatives like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) in various environmental matrices (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

Benzoxazole derivatives are known to interact with a variety of biological targets. They are found within the chemical structures of pharmaceutical drugs such as flunoxaprofen and tafamidis .

Mode of Action

The exact mode of action can vary depending on the specific benzoxazole derivative and its target. Benzoxazoles are often involved in interactions with enzymes or receptors, modulating their activity .

Biochemical Pathways

Benzoxazoles can affect a variety of biochemical pathways, depending on their specific targets. For instance, some benzoxazole derivatives have antifungal, antioxidant, antiallergic, antitumoral, and antiparasitic activity .

Pharmacokinetics

The ADME properties of benzoxazole derivatives can vary widely depending on their specific chemical structure. Some general characteristics of benzoxazoles include a relatively low molecular weight and good stability due to their aromaticity .

Result of Action

The molecular and cellular effects of benzoxazole derivatives can be diverse, depending on their specific targets and mode of action. Some benzoxazoles have been found to have antimicrobial, anticancer, and anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of benzoxazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. Specific information would depend on the exact compound and its environment .

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19FN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJVUALOLIGCLDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((7-(4-((3,4-dimethoxyphenethyl)amino)-4-oxobutyl)-8-oxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetate](/img/structure/B2499820.png)

![1-(2,4-dimethylphenyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2499821.png)

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2499831.png)

![2-(4-chlorophenoxy)-N-[6-(pyrrolidinylsulfonyl)benzothiazol-2-yl]acetamide](/img/structure/B2499833.png)

![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropiperidine-4-carboxylic acid](/img/structure/B2499838.png)